5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde
Description
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
5-fluoro-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16FNO2/c14-12-3-4-13(11(9-12)10-16)17-8-7-15-5-1-2-6-15/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
QRVLAHXXRZIEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Mitsunobu-Based Alkylation
A widely adopted method involves Mitsunobu coupling to establish the ether bond:
-
Starting material : 5-Fluoro-2-hydroxybenzaldehyde.
-
Reagents : Triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and 2-(pyrrolidin-1-yl)ethanol.
-
Conditions : Anhydrous THF at 0°C→25°C for 12–24 hours.
Mechanism :
-
DIAD oxidizes PPh₃, generating a phosphonium intermediate.
-
The alcohol oxygen attacks the activated benzaldehyde, forming the ether bond.
Nucleophilic Substitution with Epoxide Intermediates
Alternative routes utilize epoxide-opening reactions:
-
Epoxidation : Treat 2-allyloxy-5-fluorobenzaldehyde with m-CPBA.
-
Ring-opening : React with pyrrolidine in DCM at 25°C.
Advantages :
-
Avoids harsh Mitsunobu conditions.
-
Enables stereochemical control.
Limitations :
Key Reaction Conditions and Optimization
Solvent Systems
| Solvent | Purpose | Impact on Yield |
|---|---|---|
| THF | Mitsunobu reactions | Optimizes phosphine activation |
| DCM | Epoxide ring-opening | Enhances nucleophilicity |
| DMF | SN2 substitutions | Stabilizes transition state |
Polar aprotic solvents (e.g., DMF) improve reaction rates in SN2 pathways but may complicate purification.
Temperature and Catalysis
-
Mitsunobu reactions : Conducted at 0°C→25°C to mitigate exothermic side reactions.
-
Palladium catalysis : Employed in cross-coupling variants (e.g., Buchwald-Hartwig amination) for C–N bond formation, though less common due to cost.
Alternative Synthetic Pathways
Reductive Amination Route
-
Intermediate : 2-(2-Bromoethoxy)-5-fluorobenzaldehyde.
-
Reagents : Pyrrolidine, NaI (cat.), K₂CO₃ in acetonitrile.
Solid-Phase Synthesis
Automated platforms enable iterative coupling:
-
Resin-bound benzaldehyde : Wang resin functionalized with 5-fluoro-2-hydroxybenzaldehyde.
-
Etherification : DIAD/PPh₃ with 2-(pyrrolidin-1-yl)ethanol.
Throughput : 50–100 mg/hour with >90% purity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Mitsunobu | 78 | 98 | Moderate | 120 |
| Epoxide ring-opening | 60 | 95 | High | 90 |
| Reductive amination | 75 | 97 | High | 85 |
Trade-offs : Mitsunobu offers higher yields but incurs costs from DIAD and PPh₃. Reductive amination balances cost and scalability.
Challenges in Synthesis
Regioselective Fluorination
Introducing fluorine at the 5-position requires directed ortho-metalation (DoM):
-
Directed group : Use tert-butoxycarbonyl (Boc) to shield the 2-position.
Issue : Competing 3-fluoro byproducts (15–20%) necessitate careful chromatographic separation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid.
Reduction: 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of the pyrrolidine ring and fluorine atom can enhance the biological activity and pharmacokinetic properties of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects.
Comparison with Similar Compounds
a. 5-Nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
- Substituents: A nitro (-NO₂) group at the 5-position instead of fluorine.
- Electronic Effects : The nitro group is a stronger electron-withdrawing group (EWG) compared to fluorine, which may reduce the electron density of the benzaldehyde ring more significantly, altering reactivity in nucleophilic substitutions or condensations .
- Synthetic Utility : Used in the synthesis of Pacritinib hydrochloride, a kinase inhibitor. The nitro group requires reduction to an amine during synthesis, introducing additional steps (e.g., catalytic hydrogenation) and lowering the overall yield (~13% from 2-hydroxy-5-nitrobenzaldehyde) .
- Applications : Intermediate in oncology drug development.
b. 5-Fluoro-2,4-dimethoxybenzaldehyde
- Substituents : Methoxy (-OCH₃) groups at the 2- and 4-positions instead of pyrrolidin-1-yl ethoxy at the 2-position.
- Solubility : Methoxy groups enhance hydrophilicity compared to pyrrolidine-containing analogs, but lack the basic nitrogen for protonation-dependent solubility .
- Applications : Used in fine chemical synthesis, though its biological relevance may differ due to the absence of a tertiary amine moiety.
Research Findings and Implications
Substituent-Driven Reactivity : The fluorine atom in 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde offers a balance between electron withdrawal and metabolic stability, contrasting with the nitro group’s requirement for reduction .
Solubility and Bioactivity : The pyrrolidine moiety may confer advantages in target binding over methoxy analogs, though direct comparative pharmacokinetic data are absent in the provided sources.
Biological Activity
5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde (CAS No. 1216163-17-5) is a synthetic organic compound notable for its unique structural features, including a fluorine atom at the 5-position of a benzaldehyde ring and a pyrrolidin-1-yl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications.
1. Anticancer Properties
Research indicates that compounds similar to 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde exhibit significant anticancer activity. For instance, derivatives with pyrrolidine structures have shown to inhibit tubulin assembly, which is crucial for cancer cell proliferation. In studies involving HeLa cells, these compounds demonstrated impacts on microtubule dynamics and spindle morphology, leading to mitotic delays and cell death .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde | Potential Anticancer | |
| EF24 (Piperidinone derivative) | Anticancer | |
| 3-Fluoro-N-(pyrrolidin-1-yl)benzamide | Varies |
The presence of the pyrrolidine group suggests interactions with various biological targets, potentially including enzymes involved in cell signaling pathways. For instance, piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment . The unique structure of 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde may enhance its binding affinity to these targets.
3. Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that modifications in the substituents can significantly influence biological activity. For example, variations in the position of the fluorine atom or the nature of the ethoxy group can affect hydrophobicity and reactivity, thereby altering the compound's efficacy against specific biological targets.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several pyrrolidine derivatives, including 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. The results indicated that this compound exhibited a dose-dependent inhibition of cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Inhibition Studies
In vitro studies demonstrated that 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde could effectively inhibit key enzymes involved in cancer progression. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Q & A
Q. Basic
Q. Advanced
- Target engagement : Western blotting for phosphorylated STAT5 in JAK2-dependent cells confirms mechanism.
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450-mediated degradation .
How does the electronic effect of the 5-fluoro substituent influence reactivity in condensation reactions?
Basic
The electron-withdrawing fluoro group increases aldehyde electrophilicity, enhancing reactivity in Knoevenagel or aldol condensations. Comparative studies with non-fluorinated analogs show ~20% higher reaction rates .
Advanced
Hammett analysis (σₚ = 0.06 for meta-F) confirms moderate activation. DFT calculations (B3LYP/6-31G*) reveal a lowered LUMO energy (-1.8 eV vs. -1.5 eV for non-fluorinated analogs), facilitating nucleophilic attack. IR spectroscopy (C=O stretch at ~1700 cm⁻¹) corroborates electronic effects .
What computational methods predict binding modes of this compound with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Glide (Schrödinger) models interactions with JAK2 (PDB: 4C61). Prioritize poses with pyrrolidine N-H bonding to Glu930 and aldehyde proximity to the ATP-binding pocket .
- MD simulations : GROMACS or AMBER assess binding stability (50 ns trajectories, RMSD < 2 Å) .
How can researchers address low yields in large-scale synthesis?
Q. Advanced
- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer.
- Impurity profiling : LC-MS identifies by-products (e.g., di-alkylated derivatives). Adjust stoichiometry (1:1.05 substrate:reagent) to minimize over-reaction .
- Crystallization studies : Screen solvents (e.g., EtOAc/hexane) to improve purity (>99% by HPLC) .
What safety protocols are recommended for handling this compound?
Q. Basic
Q. Advanced
- In vitro toxicity : Conduct Ames tests (TA98 strain) and cytotoxicity assays (HepG2 cells) to assess genotoxicity (IC₅₀ > 100 μM recommended) .
How can spectral contradictions from synthetic by-products be resolved?
Q. Advanced
- LC-MS/MS : Detect trace impurities (e.g., unreacted 5-fluoro-2-hydroxybenzaldehyde) with MRM transitions (m/z 154 → 109).
- Preparative TLC : Isolate by-products for structural elucidation via HRMS and NOESY .
What role does the pyrrolidine-ethoxy linker play in biological activity?
Q. Advanced
- Conformational analysis : NMR NOE shows the linker adopts an extended conformation, positioning pyrrolidine for target engagement.
- SAR studies : Replace pyrrolidine with piperidine (IC₅₀ increases 5-fold) to validate its role in JAK2 binding .
How can researchers validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
